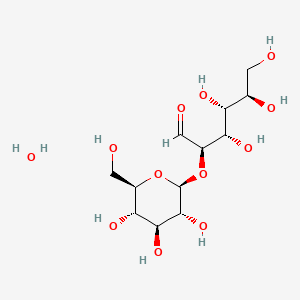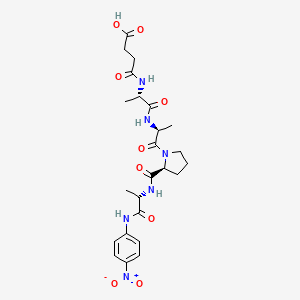![molecular formula C20H26N2O6S2 B1406656 3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034156-61-9](/img/structure/B1406656.png)
3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Descripción general
Descripción
3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C20H26N2O6S2 and its molecular weight is 454.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in drug development. The benzo[d]thiazol moiety is particularly significant due to its presence in many biologically active molecules. Researchers have developed methods to synthesize benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones through temperature-controlled intermolecular annulation processes .
Development of Antifungal Agents
The structural motif of benzo[d]thiazol is often found in antifungal agents. New derivatives synthesized from this compound have shown potential in inhibiting fungal growth, which could lead to the development of new antifungal medications .
Eco-Friendly Synthesis Protocols
The compound is used in eco-friendly synthesis protocols that aim to reduce the environmental impact of chemical processes. One such example is the synthesis of novel derivatives using water as a solvent, which avoids the use of harmful organic solvents .
Organic Synthesis Methodologies
In organic synthesis, this compound is utilized in developing green synthetic methodologies. These methods are designed to be more sustainable and environmentally friendly, often eliminating the need for metal catalysts and oxidants .
Construction of N-Containing Organic Compounds
The compound is an intermediate in the construction of various N-containing organic compounds. These compounds are essential in the synthesis of many drugs and natural products, highlighting the importance of this compound in medicinal chemistry .
Mecanismo De Acción
Target of Action
Similar compounds, such as benzothiazole derivatives, have been found to exhibit a broad spectrum of biological effects, including insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities .
Mode of Action
Benzothiazole derivatives, which share a similar structure, are known to interact with their targets through various mechanisms, depending on the specific biological activity .
Biochemical Pathways
It’s worth noting that benzothiazole derivatives have been associated with a variety of biological pathways due to their diverse biological properties .
Result of Action
Similar compounds have been associated with a range of biological effects, including antifungal, antiviral, and herbicidal activities .
Propiedades
IUPAC Name |
3-(2-ethoxyethyl)-4,7-dimethoxy-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S.C7H8O3S/c1-4-18-8-7-15-11-9(16-2)5-6-10(17-3)12(11)19-13(15)14;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,14H,4,7-8H2,1-3H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCMLFFMQZPDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=CC(=C2SC1=N)OC)OC.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1406577.png)




![[4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride](/img/structure/B1406583.png)






![methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1406596.png)